molecular formula C11H10O3 B1330420 2-Acetyl-5-methoxybenzofuran CAS No. 21587-39-3

2-Acetyl-5-methoxybenzofuran

Cat. No.: B1330420
CAS No.: 21587-39-3
M. Wt: 190.19 g/mol
InChI Key: DZOXPAYEAYNYMA-UHFFFAOYSA-N
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Description

2-Acetyl-5-methoxybenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by an acetyl group at the second position and a methoxy group at the fifth position of the benzofuran ring

Scientific Research Applications

2-Acetyl-5-methoxybenzofuran has several applications in scientific research:

Future Directions

Benzofuran compounds, including 2-Acetyl-5-methoxybenzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on improving the synthesis methods, exploring new biological activities, and developing new drugs based on benzofuran compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-methoxybenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of o-hydroxyacetophenone derivatives. For instance, the reaction of 2-hydroxy-5-methoxyacetophenone with acetic anhydride under acidic conditions can yield this compound. Another approach involves the use of low-valent titanium reagents to promote intramolecular cyclization of ketoesters derived from o-hydroxyacetophenone .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-5-methoxybenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of alcohols or other reduced compounds.

    Substitution: Introduction of alkyl or acyl groups at specific positions on the benzene ring.

Comparison with Similar Compounds

    2-Acetylbenzofuran: Lacks the methoxy group at the fifth position, which may affect its biological activity and chemical reactivity.

    5-Methoxybenzofuran:

    2-Methoxybenzofuran: Has a methoxy group at the second position instead of the fifth, leading to different reactivity and applications.

Uniqueness: 2-Acetyl-5-methoxybenzofuran is unique due to the presence of both acetyl and methoxy groups, which confer specific chemical and biological properties. These functional groups enhance its versatility as a building block in organic synthesis and its potential as a lead compound in drug discovery.

Properties

IUPAC Name

1-(5-methoxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(12)11-6-8-5-9(13-2)3-4-10(8)14-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOXPAYEAYNYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175949
Record name Ethanone, 1-(5-methoxy-2-benzofuranyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21587-39-3
Record name 1-(5-Methoxy-2-benzofuranyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21587-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, 5-methoxy-2-benzofuranyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021587393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(5-methoxy-2-benzofuranyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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